molecular formula C13H16N2O5 B1521794 Boc-4-aminooxanilic acid CAS No. 1185303-18-7

Boc-4-aminooxanilic acid

Cat. No. B1521794
M. Wt: 280.28 g/mol
InChI Key: QABHBMHRTNUBPB-UHFFFAOYSA-N
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Description

Boc-4-aminooxanilic acid is a BOC-protected derivative of PABA . It has a molecular formula of C13H16N2O5 and a molecular weight of 280.28 .


Synthesis Analysis

The synthesis of Boc-4-aminooxanilic acid involves the use of Boc anhydride in a catalyst and solvent-free media . The process is efficient and eco-friendly, providing almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .


Molecular Structure Analysis

Boc-4-aminooxanilic acid contains a total of 36 bonds, including 20 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aromatic (thio-) carbamate, and 1 hydroxyl group .


Chemical Reactions Analysis

Boc-4-aminooxanilic acid can undergo N-Boc deprotection, a common reaction in pharmaceutical research and development . This reaction can be facilitated by simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .


Physical And Chemical Properties Analysis

Boc-4-aminooxanilic acid has a molecular formula of C13H16N2O5 and a molecular weight of 280.28 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Peptide Synthesis and Modifications

  • The versatility of Boc-protected amino acids is highlighted in their use for peptide synthesis. For instance, the Boc group facilitates the synthesis of redox-active amino acids for incorporation into peptide assemblies, enabling the study of photoinitiated electron or energy transfer (McCafferty et al., 1995). This demonstrates the critical role of Boc-protected amino acids in crafting light-harvesting peptides for advanced research in energy transfer mechanisms.
  • N-tert-Butoxycarbonylation of amines using heteropoly acids presents a highly efficient and environmentally benign method for protecting amines, which is crucial for subsequent reactions in peptide synthesis (Heydari et al., 2007). This technique underscores the importance of Boc-protected intermediates in the development of peptides and multifunctional molecules with precise control over functional group exposure.

Photoinitiated Electron Transfer

  • Boc-protected amino acids have been synthesized for their incorporation into peptide assemblies to study photoinitiated electron or energy transfer, showcasing the role of these compounds in developing materials for energy conversion and storage technologies (McCafferty et al., 1995).

Building Blocks for Complex Molecules

  • The synthesis and application of Boc-protected amino acids and their derivatives extend to the creation of complex molecular structures. For example, the development of nanometer-sized amino acids using Boc-protected intermediates for the synthesis of molecular rods illustrates the potential of these compounds in nanotechnology and materials science (Gothard et al., 2007).

Future Directions

Boc-4-aminooxanilic acid is a specialty product for proteomics research . Its future directions could involve further exploration in this field, as well as in the synthesis of other biologically active molecules .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-13(2,3)20-12(19)15-9-6-4-8(5-7-9)14-10(16)11(17)18/h4-7H,1-3H3,(H,14,16)(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABHBMHRTNUBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146451
Record name 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-aminooxanilic acid

CAS RN

1185303-18-7
Record name 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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